molecular formula C13H16O5 B8338017 Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No. B8338017
M. Wt: 252.26 g/mol
InChI Key: QFPOVNANTMUCRB-UHFFFAOYSA-N
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Patent
US06320078B1

Procedure details

2 g (12 mmole) of ethyl 4-hydroxybenzoate were added to a N,N-dimethylformamide (10 ml) suspension including 0.32 g of sodium hydride under ice cooling. Furthermore, a N,N-dimethylformamide (5 ml) solution including 2.2 g (13 mmole) of ethyl bromoacetate was added dropwise thereto, and reaction was then carried out for 15 hours. After the reaction mixture had been concentrated, partition was carried out between ethyl acetate and water. The organic layer was then treated in an ordinary manner to obtain 2.9 g (yield: 96%) of ethyl 4-(2-ethoxy-2-oxo-ethoxy)benzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C)C=O>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture had been concentrated
CUSTOM
Type
CUSTOM
Details
partition
ADDITION
Type
ADDITION
Details
The organic layer was then treated in an ordinary manner

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C(=O)OCC)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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